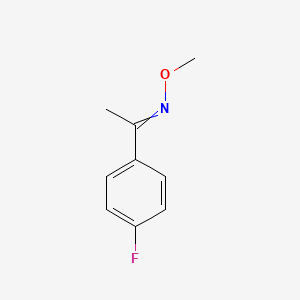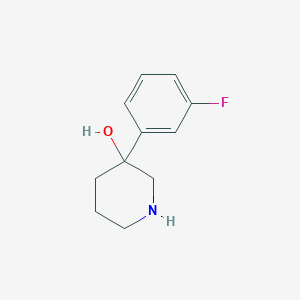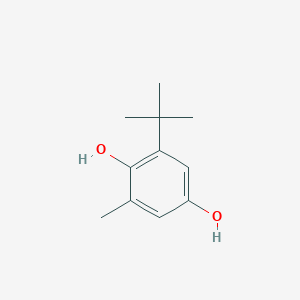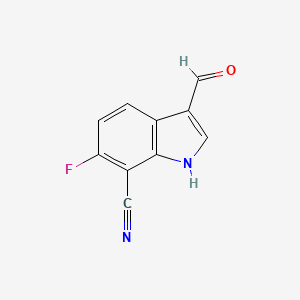
6-fluoro-3-formyl-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a chemical compound with the molecular formula C9H5FN2 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of “6-fluoro-3-formyl-1H-indole-7-carbonitrile” includes a fluorine atom attached to the 6th carbon of the indole ring and a carbonitrile group attached to the 7th carbon . The 3rd carbon of the indole ring carries a formyl group .Chemical Reactions Analysis
Indole derivatives, including “6-fluoro-3-formyl-1H-indole-7-carbonitrile”, are often used in multicomponent reactions (MCRs) to generate complex molecules . These reactions can produce products with diverse functional groups .Physical And Chemical Properties Analysis
“6-fluoro-3-formyl-1H-indole-7-carbonitrile” is a yellow to brown solid at room temperature . It has a molecular weight of 160.15 .Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1201148-87-9 |
|---|---|
Nombre del producto |
6-fluoro-3-formyl-1H-indole-7-carbonitrile |
Fórmula molecular |
C10H5FN2O |
Peso molecular |
188.16 g/mol |
Nombre IUPAC |
6-fluoro-3-formyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H5FN2O/c11-9-2-1-7-6(5-14)4-13-10(7)8(9)3-12/h1-2,4-5,13H |
Clave InChI |
KCJLLPIWSLBIHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CN2)C=O)C#N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

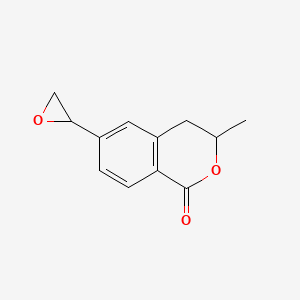
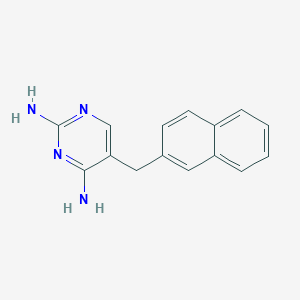
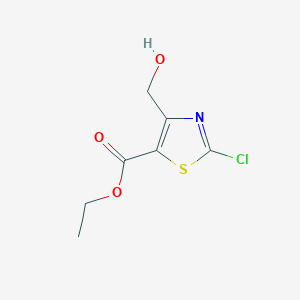
![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)


![N-cyclohexyl-4-[(4-fluorophenoxy)methyl]cyclohexan-1-amine](/img/structure/B8621503.png)
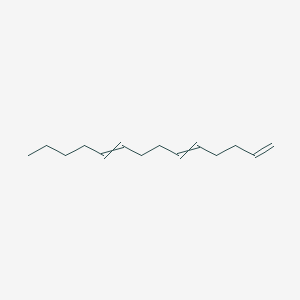
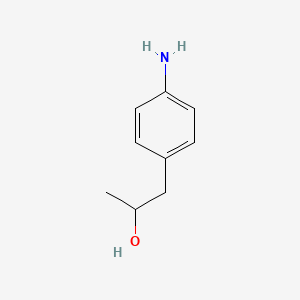
dimethylsilane](/img/structure/B8621515.png)
